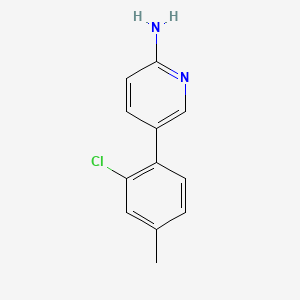

5-(2-Chloro-4-methylphenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloro-4-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-8-2-4-10(11(13)6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCJCUAGLRIXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718561 | |

| Record name | 5-(2-Chloro-4-methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258634-27-3 | |

| Record name | 5-(2-Chloro-4-methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(2-chloro-4-methylphenyl)pyridin-2-amine, a key building block in medicinal chemistry and drug discovery. The document outlines the most prevalent and efficient synthetic strategy, the Suzuki-Miyaura cross-coupling reaction, offering a detailed, step-by-step protocol. Furthermore, it delves into the underlying reaction mechanism, the rationale for the selection of specific reagents and conditions, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of this synthetic transformation.

Introduction: The Significance of 5-Aryl-2-aminopyridines

The 5-aryl-2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. These structures are known to exhibit a range of pharmacological activities, making them attractive targets for drug discovery programs. The title compound, this compound, with its specific substitution pattern, presents a unique electronic and steric profile, rendering it a valuable intermediate for the synthesis of novel therapeutic agents. The development of robust and scalable synthetic routes to such compounds is therefore of paramount importance.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached through several disconnection strategies. The most logical and widely employed method involves the formation of the carbon-carbon bond between the pyridine and phenyl rings. This disconnection points towards a cross-coupling reaction, with the Suzuki-Miyaura reaction being a premier choice due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of the requisite starting materials.

An alternative, though less commonly reported for this specific target, is the Buchwald-Hartwig amination. This would involve the coupling of an amine with a pre-formed 5-(2-chloro-4-methylphenyl)halopyridine. While a viable strategy, the Suzuki-Miyaura coupling generally offers a more direct and efficient route.

This guide will focus on the Suzuki-Miyaura cross-coupling as the primary synthetic strategy.

The Suzuki-Miyaura Cross-Coupling: A Deep Dive

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

The Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 2-amino-5-bromopyridine), forming a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[1]

-

Transmetalation: The organic group from the organoboron species (here, the 2-chloro-4-methylphenyl group from the corresponding boronic acid) is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[3]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[2]

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.

| Component | Choice | Rationale |

| Palladium Precursor | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species. The choice often depends on air stability and ease of handling. |

| Ligand | Triphenylphosphine (PPh₃) or Buchwald-type ligands (e.g., SPhos) | The ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging couplings involving electron-rich pyridines, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. |

| Base | K₂CO₃ or K₃PO₄ | The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can influence the reaction rate and prevent side reactions. Inorganic bases are generally preferred for their ease of removal. |

| Solvent | Dioxane/Water or Toluene/Water | A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the organic components, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. |

Synthesis of Starting Materials

Synthesis of 2-Amino-5-bromopyridine

2-Amino-5-bromopyridine is a readily available starting material but can also be synthesized from 2-aminopyridine. A common method involves the direct bromination of 2-aminopyridine.[4] To control the regioselectivity and avoid over-bromination, the amino group can be protected, for instance, by acylation, prior to bromination, followed by deprotection.[5]

Caption: Synthetic route to (2-Chloro-4-methylphenyl)boronic acid.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the Suzuki-Miyaura coupling to synthesize the title compound.

Caption: Experimental workflow for the synthesis of the target compound.

Materials:

-

2-Amino-5-bromopyridine (1.0 equiv)

-

(2-Chloro-4-methylphenyl)boronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromopyridine, (2-chloro-4-methylphenyl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Characterization Data (Representative):

-

¹H NMR: Signals corresponding to the aromatic protons on both the pyridine and phenyl rings, a broad singlet for the amino group protons, and a singlet for the methyl group protons.

-

¹³C NMR: Resonances for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the compound (C₁₂H₁₁ClN₂).

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents and solvents used in this synthesis.

Reagent-Specific Hazards:

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Organoboronic Acids: While generally less toxic than other organometallic reagents, boronic acids can be irritants. Avoid inhalation and contact with skin and eyes. [6][7]* Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a well-ventilated fume hood.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of this compound. By understanding the underlying mechanism and the rationale for the selection of reagents, researchers can optimize the reaction conditions to achieve high yields of the desired product. The detailed protocol and safety information provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. commonorganicchemistry.com [commonorganicchemistry.com]

- 4. iglobaljournal.com [iglobaljournal.com]

- 5. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of pharmaceutical research and development, the comprehensive characterization of a molecule's physicochemical properties is a cornerstone of its journey from a promising lead to a viable drug candidate. This guide focuses on 5-(2-Chloro-4-methylphenyl)pyridin-2-amine, a substituted aminopyridine with potential pharmacological relevance. It is important to note that while this compound is available commercially, a thorough review of the scientific literature reveals a scarcity of published experimental data detailing its physicochemical profile.

Therefore, this document adopts a dual-pronged approach. Firstly, it presents the available predicted data for key physicochemical parameters, providing a theoretical baseline. Secondly, and more critically, it serves as a practical, in-depth guide for the experimental determination of these properties. As a Senior Application Scientist, the emphasis here is not merely on the 'what' but on the 'how' and 'why'—providing robust, self-validating experimental protocols and the scientific rationale behind them. This guide is structured to empower researchers to generate the very data that is currently absent from the public domain, ensuring a rigorous and comprehensive understanding of this molecule.

Molecular Identity and Predicted Physicochemical Profile

A foundational step in the characterization of any compound is the collation of its basic molecular information and any available predicted properties. These predictions, while not a substitute for experimental data, offer a valuable starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁ClN₂ | N/A |

| Molecular Weight | 218.68 g/mol | N/A |

| CAS Number | 1258634-27-3 | [1] |

| Predicted Boiling Point | 349.3 ± 37.0 °C | [2] |

| Predicted Density | 1.225 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 5.99 ± 0.26 | [2] |

Strategic Approach to Experimental Characterization

The following sections detail the experimental workflows for the comprehensive physicochemical characterization of this compound. The methodologies are designed to be robust and are based on established principles for the analysis of small organic molecules, particularly substituted pyridines and aromatic amines.

Purity and Identity Confirmation: The Non-Negotiable Starting Point

Before any meaningful physicochemical data can be generated, the purity and structural identity of the analyte must be unequivocally confirmed.

Sources

5-(2-Chloro-4-methylphenyl)pyridin-2-amine mechanism of action

An In-depth Technical Guide on the Postulated Mechanism of Action of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine as a Kinase Inhibitor

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. The compound this compound belongs to this chemical class. While the precise biological target of this specific molecule is not definitively established in publicly available literature, its structural features strongly suggest a mechanism of action centered on the inhibition of protein kinases. Structurally related molecules have demonstrated potent activity against a range of kinases, including Src/Abl and Polo-like kinase 4 (PLK4)[1][2]. This guide postulates a mechanism of action for this compound as a dual Src/Abl tyrosine kinase inhibitor, a target class with significant therapeutic relevance in oncology.

The Src family of kinases and Abl kinase are non-receptor tyrosine kinases that act as crucial nodes in signaling pathways, regulating cell proliferation, survival, migration, and adhesion. Dysregulation of these kinases is a hallmark of several cancers, most notably Chronic Myelogenous Leukemia (CML), where the BCR-Abl fusion protein is a primary oncogenic driver. Therefore, dual inhibitors targeting both Src and Abl have proven to be effective therapeutic agents[2]. This document outlines the theoretical framework for the mechanism of this compound, the experimental methodologies required to validate this hypothesis, and the anticipated downstream cellular consequences of its activity.

Postulated Molecular Mechanism of Action

The central hypothesis is that this compound functions as an ATP-competitive inhibitor of the Src and Abl kinase domains. The aminopyridine core is predicted to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for this class of inhibitors. The 2-amino group acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, anchoring the molecule in the active site.

The lipophilic 2-chloro-4-methylphenyl substituent at the 5-position is projected to extend into a hydrophobic pocket adjacent to the ATP binding site, contributing to the compound's potency and selectivity. This interaction is critical for displacing ATP and preventing the phosphotransfer reaction that is the fundamental function of the kinase. By occupying the ATP pocket, the compound effectively blocks the kinase from phosphorylating its downstream substrates, thereby interrupting the oncogenic signaling cascade.

Caption: Postulated binding mode of the inhibitor in the kinase ATP pocket.

Experimental Validation of the Mechanism

A multi-tiered experimental approach is necessary to rigorously validate the proposed mechanism of action. This involves moving from in vitro biochemical assays to cell-based models to confirm target engagement and cellular effects.

Tier 1: In Vitro Biochemical Assays

The initial step is to confirm direct inhibition of the purified kinase enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against Src and Abl kinases.

Protocol: Lanthascreen™ Eu Kinase Binding Assay

-

Reagents: Purified Src and Abl kinase enzymes, Alexa Fluor™ 647-labeled ATP-competitive tracer, Europium (Eu)-labeled anti-tag antibody, test compound.

-

Plate Preparation: Serially dilute this compound in DMSO and dispense into a 384-well microplate.

-

Kinase/Antibody Addition: Add a pre-mixed solution of the kinase and the Eu-anti-tag antibody to each well.

-

Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells. The tracer will bind to the kinase in the absence of an inhibitor.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. The FRET signal (from Eu to Alexa Fluor™ 647) is high when the tracer is bound to the kinase.

-

Data Analysis: The FRET signal will decrease as the test compound displaces the tracer. Plot the signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

| Kinase Target | Hypothetical IC50 (nM) | Selectivity vs. Other Kinases |

| c-Src | 15 | - |

| Abl (non-phosphorylated) | 25 | - |

| PLK4 | >1000 | >66x |

| VEGFR2 | >5000 | >333x |

Trustworthiness: This assay directly measures the displacement of a known ATP-competitive ligand from the kinase active site, providing direct evidence of target engagement. Running a known inhibitor like Dasatinib as a positive control validates the assay performance.

Tier 2: Cell-Based Target Engagement and Pathway Modulation

After confirming biochemical activity, the next crucial step is to verify that the compound can enter cells and engage its target in a physiological context.

Objective: To measure the inhibition of Src and Abl kinase activity within living cells.

Protocol: Western Blot Analysis of Substrate Phosphorylation

-

Cell Culture: Culture a relevant cell line, such as K562 (CML, expresses BCR-Abl), in appropriate media.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for 2-4 hours.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of key downstream substrates (e.g., p-CrkL for Abl, p-STAT3 for Src). Also, probe for total protein levels of these substrates and a loading control (e.g., GAPDH) to ensure changes are due to inhibition, not protein degradation.

-

Detection: Use a chemiluminescent or fluorescent secondary antibody and image the blot.

-

Analysis: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.

Caption: Workflow for Western Blot analysis of kinase inhibition.

Tier 3: Cellular Phenotypic Assays

The final validation step is to demonstrate that target inhibition leads to the desired anti-proliferative or apoptotic effects in cancer cells.

Objective: To assess the impact of the compound on the viability and proliferation of cancer cell lines.

Protocol: Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed K562 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

-

MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well.[3]

-

Incubation: Incubate the plate for 1-4 hours at 37°C. Metabolically active cells will reduce the MTS tetrazolium compound into a colored formazan product.

-

Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Downstream Signaling Consequences

Inhibition of Src and Abl kinases by this compound is predicted to disrupt multiple downstream signaling pathways critical for cancer cell survival.

-

RAS/MAPK Pathway: Inhibition will lead to decreased phosphorylation of key adaptors like Grb2, resulting in reduced activation of Ras, Raf, MEK, and ERK, ultimately suppressing proliferative signals.

-

PI3K/AKT Pathway: Src and Abl both contribute to the activation of the PI3K/AKT pathway. Inhibition will decrease levels of phosphorylated AKT, promoting apoptosis and inhibiting cell survival.

-

STAT3 Pathway: Src is a primary activator of STAT3. Blocking Src will prevent STAT3 phosphorylation, dimerization, and nuclear translocation, thereby downregulating the expression of target genes involved in survival and proliferation (e.g., Bcl-xL, Cyclin D1).

Caption: Downstream effects of Src/Abl kinase inhibition.

Conclusion

Based on its chemical structure and comparison with known inhibitors, this compound is plausibly a potent inhibitor of Src/Abl kinases. The proposed mechanism involves competitive binding to the ATP pocket, leading to the blockade of downstream pro-survival and proliferative signaling pathways. The experimental framework outlined in this guide, progressing from biochemical to cell-based assays, provides a robust strategy for validating this hypothesis. Confirmation of this mechanism would position this compound as a promising lead compound for the development of targeted cancer therapeutics.

References

-

Title: Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors Source: RSC Publishing URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones Source: MDPI URL: [Link]

-

Title: Therapeutically relevant cell-based assays for drug discovery Source: Nuvisan URL: [Link]

-

Title: In Vitro Cell Based Assays - Assay Guidance Manual Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 Source: PubMed URL: [Link]

-

Title: Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays Source: PubMed URL: [Link]

-

Title: Cell-based Assays to Identify Inhibitors of Viral Disease Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors Source: PubMed URL: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 5-(2-Chloro-4-methylphenyl)pyridin-2-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unequivocal structural elucidation of this compound. Designed for researchers and professionals in chemical synthesis and drug development, this document synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative reference for the characterization of this and structurally related compounds.

Introduction and Structural Overview

This compound is a bi-aryl heterocyclic compound featuring a substituted pyridine ring linked to a chloromethylphenyl moiety. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid, well-defined three-dimensional structures and potential for diverse biological interactions. Accurate and thorough characterization is the bedrock of chemical research, ensuring the identity and purity of a synthesized compound. This guide details the application of NMR, IR, and MS to confirm the molecular structure, providing a self-validating system of analysis where each technique corroborates the findings of the others.

Molecular Structure:

-

Formula: C₁₂H₁₁ClN₂

-

Molecular Weight: 218.68 g/mol

-

Key Structural Fragments:

-

2-Aminopyridine Ring: A six-membered aromatic heterocycle containing a primary amine group.

-

2-Chloro-4-methylphenyl Ring: A substituted benzene ring.

-

C-C Single Bond: Linking the C5 position of the pyridine ring to the C1 position of the phenyl ring.

-

The following sections will deconstruct the expected spectroscopic signature of each structural fragment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides precise information regarding the electronic environment, quantity, and spatial relationship of protons within a molecule. The choice of a deuterated solvent is critical; while CDCl₃ is common, DMSO-d₆ is often preferred for compounds with amine protons as it reduces the rate of proton exchange, allowing for clearer observation of N-H signals.

Predicted ¹H NMR Spectral Data

Based on the molecular structure, seven distinct signals are anticipated in the ¹H NMR spectrum. The chemical shifts (δ) are influenced by shielding and deshielding effects from electronegative atoms (N, Cl) and aromatic ring currents.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-6 (Pyridine) | ~8.1 - 8.3 | d | 1H | Located ortho to the pyridine nitrogen, this proton is significantly deshielded. It appears as a doublet due to coupling with H-4. |

| H-4 (Pyridine) | ~7.5 - 7.7 | dd | 1H | Coupled to both H-6 and H-3, resulting in a doublet of doublets. |

| H-3' (Phenyl) | ~7.3 - 7.4 | d | 1H | Ortho to the chlorine atom, this proton is deshielded and shows doublet coupling to H-5'. |

| H-5', H-6' (Phenyl) | ~7.1 - 7.2 | m | 2H | These protons have similar electronic environments and may overlap, appearing as a multiplet. |

| H-3 (Pyridine) | ~6.5 - 6.7 | d | 1H | Located ortho to the electron-donating amine group, this proton is shielded and shifted upfield. It appears as a doublet from coupling to H-4. |

| -NH₂ (Amine) | ~4.5 - 5.5 | br s | 2H | The amine protons typically appear as a broad singlet. The chemical shift is variable and dependent on solvent and concentration. |

| -CH₃ (Methyl) | ~2.3 - 2.4 | s | 3H | The methyl protons are shielded and appear as a singlet as there are no adjacent protons for coupling. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate the signals to determine proton ratios.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. In a standard proton-decoupled spectrum, each chemically unique carbon atom produces a single peak. This technique is invaluable for confirming the number of distinct carbon environments and identifying quaternary carbons, which are invisible in ¹H NMR.

Predicted ¹³C NMR Spectral Data

The molecule possesses 13 carbon atoms. Due to the lack of symmetry, 13 distinct signals are expected. Chemical shifts are predicted based on established data for substituted aromatic and heterocyclic systems.[1][2][3]

| Predicted δ (ppm) | Assignment | Rationale for Assignment |

| ~158 - 160 | C-2 (Pyridine) | Attached to two nitrogen atoms (in the ring and amine), this carbon is highly deshielded. |

| ~148 - 150 | C-6 (Pyridine) | Alpha to the pyridine nitrogen, resulting in a downfield shift. |

| ~135 - 145 | C-4, C-5, C-1', C-2' | Quaternary carbons (C-C, C-Cl) and other deshielded aromatic carbons. Assignments require 2D NMR for certainty. |

| ~125 - 135 | C-3', C-5', C-6' | Aromatic carbons bearing hydrogen atoms. |

| ~110 - 120 | C-4 (Pyridine) | Aromatic carbon in the pyridine ring. |

| ~105 - 108 | C-3 (Pyridine) | Shielded by the adjacent electron-donating amine group. |

| ~20 - 22 | -CH₃ | Aliphatic methyl carbon, appearing significantly upfield. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: significantly more scans than ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C, wider spectral width (~220 ppm), relaxation delay of 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction. Calibration is typically performed using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

¹³C NMR Signal Grouping

Caption: Logical Grouping of Predicted ¹³C NMR Signals.

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When subjected to infrared radiation, specific bonds within the molecule absorb energy and vibrate at characteristic frequencies. These absorptions provide a unique "fingerprint" of the molecule's functional groups.

Predicted IR Spectral Data

The IR spectrum will be dominated by vibrations from the amine, aromatic rings, and alkyl group.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 - 3300 | Medium, Sharp (two bands) | N-H asymmetric and symmetric stretching of the primary amine.[4] |

| 3100 - 3000 | Medium to Weak | C-H aromatic stretching. |

| 2980 - 2850 | Medium to Weak | C-H aliphatic stretching of the methyl group. |

| 1640 - 1600 | Strong | N-H bending (scissoring) vibration of the primary amine.[4] |

| 1580 - 1450 | Strong to Medium (multiple bands) | C=C and C=N aromatic ring stretching vibrations. |

| 1330 - 1250 | Strong | C-N stretching of the aromatic amine.[4] |

| 1100 - 1000 | Medium | C-Cl stretching vibration. |

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum (typically 16-32 scans) over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Functional Group to IR Frequency Mapping

Caption: Mapping of Functional Groups to IR Frequencies.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the molecule's structure. For this compound, the presence of a chlorine atom provides a highly distinctive isotopic signature.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₂H₁₁ClN₂

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal, as the amine group and pyridine nitrogen are readily protonated. This would yield the pseudomolecular ion [M+H]⁺.

-

Calculated Exact Mass: 218.0611 for the [M]⁺ ion (¹²C₁₂, ¹H₁₁, ³⁵Cl, ¹⁴N₂).

| m/z (for [M+H]⁺) | Relative Intensity (%) | Assignment | Rationale |

| 219.0689 | 100 | [M+H]⁺ with ³⁵Cl | The most abundant peak, corresponding to the molecule protonated and containing the ³⁵Cl isotope. |

| 221.0660 | ~33 | [M+2+H]⁺ with ³⁷Cl | The characteristic isotopic peak due to the natural abundance of ³⁷Cl (~24.2%). The ~3:1 ratio of [M+H]⁺ to [M+2+H]⁺ is definitive proof of one chlorine atom. |

Fragmentation Analysis: Under higher energy conditions (e.g., Electron Ionization or tandem MS), predictable fragmentation can occur. Key fragments might include:

-

Loss of Cl: [M-Cl]⁺

-

Loss of CH₃: [M-CH₃]⁺

-

Cleavage of the bi-aryl bond: Resulting in ions corresponding to the chloromethylphenyl and aminopyridine fragments.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: A Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).

-

Data Acquisition:

-

Infuse the sample solution directly or via a short LC column into the ESI source.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Acquire both a full scan MS spectrum and, if desired, a tandem MS (MS/MS) spectrum by selecting the [M+H]⁺ ion for fragmentation.

-

-

Data Analysis: Determine the m/z of the parent ion and its isotopes. Compare the measured exact mass to the theoretical mass to confirm the elemental composition. Analyze fragmentation patterns to further validate the structure.

Predicted MS Isotopic Pattern

Caption: Predicted isotopic pattern for the [M+H]⁺ ion.

Conclusion

The structural characterization of this compound is robustly achieved through the synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy confirms the presence of essential functional groups, particularly the primary amine. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight through its distinct isotopic signature. Together, these methods provide an unambiguous and self-validating confirmation of the molecular structure, establishing a critical foundation for any further research or application of this compound.

References

-

IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link]

-

¹³C NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Mass Spectrometry. Michigan State University, Department of Chemistry. [Link]

-

Introduction to NMR. Bruker Corporation. [Link]

Sources

potential biological activity of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The N-phenylpyridin-2-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Derivatives of this core, particularly those featuring specific aryl substitutions, have demonstrated a remarkable breadth of therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships (SAR) associated with this compound and its derivatives. Primarily focusing on their projected anticancer properties as kinase inhibitors, this document details their potential efficacy against key regulators of the cell cycle and signal transduction. Additionally, other potential activities, including antimicrobial and anti-inflammatory effects, are discussed. This guide summarizes quantitative biological data from related compounds in structured tables and provides detailed, field-proven experimental protocols for key assays, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Prominence of the 5-Aryl-2-Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic molecules with significant pharmacological value.[1] When coupled with an N-phenylamine substituent, it forms a scaffold that serves as the foundation for a variety of targeted therapeutics.[1][2] The derivatization of this core at the 5-position with an aryl group, such as the 2-chloro-4-methylphenyl moiety, creates a class of compounds with significant potential for interacting with various biological targets. The specific electronic and steric properties imparted by the chloro and methyl groups on the phenyl ring can critically influence binding affinity, selectivity, and pharmacokinetic properties. This guide delves into the synthetic strategies to access these molecules, evaluates their potential biological activities based on analogous structures, and elucidates the key structure-activity relationships that govern their function.

Synthetic Pathways and Methodologies

The construction of the 5-aryl-pyridin-2-amine core is most efficiently achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming the critical carbon-carbon bond between the pyridine and phenyl rings.

General Synthetic Strategy: Suzuki-Miyaura Coupling

The primary strategy involves the palladium-catalyzed reaction of a 5-halopyridin-2-amine (typically 5-bromo- or 5-iodopyridin-2-amine) with a corresponding arylboronic acid or ester. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Caption: General workflow for the synthesis via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a general method for the synthesis of the core structure.

Materials:

-

5-Bromopyridin-2-amine

-

(2-Chloro-4-methylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 5-bromopyridin-2-amine (1.0 eq), (2-chloro-4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

To this suspension, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine solution.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to afford the desired this compound derivative.

Causality Behind Choices:

-

Palladium Catalyst & Ligand: The combination of Pd(OAc)₂ and PPh₃ generates the active Pd(0) species in situ. Ligands like PPh₃ are crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

-

Base: An aqueous base like K₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.

-

Solvent System: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic reactants and the inorganic base, creating a homogenous reaction environment. Degassing is critical to prevent the oxidation of the Pd(0) catalyst.

Potential Biological Activities

The 5-aryl-2-aminopyridine scaffold is a versatile pharmacophore. Based on extensive research on analogous structures, the primary potential of this compound derivatives lies in anticancer and antimicrobial applications.

Anticancer Activity: Kinase Inhibition

A significant body of research highlights the role of substituted pyridin-2-amine derivatives as potent inhibitors of various protein kinases, which are critical enzymes in cellular signaling pathways often dysregulated in cancer.[1][3]

Mechanism of Action: Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing this phosphotransfer reaction, thereby blocking downstream signaling. The 2-aminopyridine core is particularly effective at forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.

Caption: Inhibition of the JAK-STAT signaling pathway by a kinase inhibitor.

Potential Kinase Targets:

-

Janus Kinase 2 (JAK2): JAK2 is a key target in myeloproliferative neoplasms (MPNs), as mutations like JAK2V617F are highly prevalent.[4] N-phenylpyrimidin-2-amine derivatives have shown excellent potency and selectivity for JAK2.[4]

-

Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Inhibitors featuring the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold have proven to be potent inhibitors of Aurora A and B kinases.[5]

-

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a candidate anticancer target. Novel inhibitors with an aminopyrimidine core have displayed high inhibitory activity against PLK4.[6]

Table 1: Representative Kinase Inhibitory Activity of Related Aminopyridine Scaffolds

| Compound Class | Target Kinase | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine | JAK2 | IC₅₀ | 5 nM | [4] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A | Kᵢ | 8.0 nM | [5] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora B | Kᵢ | 9.2 nM | [5] |

| Aminopyrimidine Derivative | PLK4 | IC₅₀ | 6.7 nM |[6] |

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., JAK2, Aurora A)

-

Kinase-specific substrate peptide

-

ATP (Adenosine Triphosphate)

-

Assay Buffer (containing MgCl₂, DTT, etc.)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Multimode plate reader with luminescence detection

Procedure:

-

Compound Plating: Serially dilute test compounds in DMSO and then in assay buffer. Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Kinase Reaction: Prepare a kinase/substrate solution in assay buffer. Add 10 µL of this solution to each well.

-

Initiate Reaction: Prepare an ATP solution in assay buffer. Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Antimicrobial Activity

Pyridine derivatives are known for their diverse biological activities, including antimicrobial effects.[7] Novel pyridine and thienopyridine derivatives have shown good to strong activity against various microbial strains.[8][9]

Table 2: Representative Antimicrobial Activity of Related Pyridine Scaffolds

| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Thienopyridine Derivative | E. coli | MIC | 19.5 | [8] |

| Thienopyridine Derivative | B. mycoides | MIC | < 4.8 | [8] |

| Thienopyridine Derivative | C. albicans | MIC | < 4.8 | [8] |

| Mannich Base of Isonicotinohydrazide | S. aureus | MIC | 6.25 - 12.5 | [9] |

| Mannich Base of Isonicotinohydrazide | P. aeruginosa | MIC | 6.25 - 12.5 |[9] |

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible microbial growth.

Materials:

-

Test compounds dissolved in DMSO

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or plate reader (optional, for quantitative reading)

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a range of compound concentrations.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as determined by visual inspection or by measuring absorbance at 600 nm.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-aryl-2-aminopyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and aryl rings.

-

Substituents on the Phenyl Ring: The presence and position of groups on the 5-aryl moiety are critical. Electron-withdrawing groups, such as halogens (-Cl) or trifluoromethyl (-CF₃), can enhance activity, potentially by influencing the conformation of the molecule or its electronic properties to improve binding.[10][11] In some series, bulky groups have been shown to decrease antiproliferative activity.[7] The 2-chloro-4-methyl substitution pattern of the topic compound provides a specific combination of steric bulk and electronic effects that must be evaluated empirically.

-

The 2-Amino Group: The free amino group (-NH₂) at the 2-position of the pyridine ring is often a critical pharmacophore. It typically acts as a hydrogen bond donor, anchoring the molecule into the hinge region of a kinase active site. Replacement or significant substitution of this group often leads to a loss of activity.[12][13]

-

Modifications to the Pyridine Core: Replacement of the pyridine core itself can have dramatic effects. For example, replacing the pyridine with a pyrazine ring has been shown to maintain or even improve antimalarial activity in some series.[12][13]

Caption: Key structure-activity relationship points on the scaffold.

Conclusion and Future Perspectives

Derivatives based on the this compound scaffold represent a promising class of compounds with significant therapeutic potential, particularly in oncology as kinase inhibitors and in infectious disease as antimicrobial agents. The synthetic accessibility via robust cross-coupling reactions allows for extensive SAR studies to fine-tune potency, selectivity, and drug-like properties.

Future research should focus on:

-

Synthesis and Screening: Preparation of a focused library of derivatives with variations on the 2-amino group and alternative substitutions on the phenyl ring to optimize activity against specific targets.

-

Target Deconvolution: Identifying the precise molecular targets (e.g., specific kinases or enzymes) for any derivatives that show potent phenotypic activity.

-

Pharmacokinetic Optimization: Improving metabolic stability, solubility, and oral bioavailability to translate in vitro potency into in vivo efficacy.

-

Exploring New Therapeutic Areas: Evaluating lead compounds against a broader range of targets, including those relevant to inflammatory diseases or neurodegenerative disorders.

This structured approach will enable the rational design and development of novel therapeutics derived from this versatile and potent chemical scaffold.

References

- Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.

- Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents.

- Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Monash University.

- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives.

- Development of 5-Phenyl-1,2,4-triazine-Based Kinase Inhibitors. Benchchem.

- 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.

- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.

- 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents.

- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.

- Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine deriv

- Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Deriv

- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives.

- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

The 2-Aminopyridine Scaffold: A Versatile Player in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Hero of Medicinal Chemistry

The 2-aminopyridine moiety, a simple, low molecular weight, and functionally rich heterocyclic scaffold, has emerged as a cornerstone in the synthesis of diverse and biologically active molecules. Its inherent structural features and synthetic tractability have made it a favored building block in the design of novel therapeutics. Pharmaceutical companies worldwide are increasingly leveraging this "unsung hero" to develop small-molecule drugs targeting a wide array of biological targets. The simple design of the 2-aminopyridine core allows for the synthesis of compounds with minimal side reactions, and its low molecular weight facilitates the identification of metabolites, a crucial aspect of drug discovery programs.

The versatility of the 2-aminopyridine scaffold is evidenced by its presence in a number of commercially available drugs with diverse therapeutic applications. These include the anti-inflammatory agents piroxicam and tenoxicam, the anti-HIV drug delavirdine, the antibacterial sulfapyridine, and the antihistamine tripelennamine.[1][2] This broad range of activities highlights the central role of the 2-aminopyridine moiety in conferring desirable pharmacological properties to the target molecules.[1][2]

This technical guide provides a comprehensive overview of substituted 2-aminopyridines, delving into their synthesis, medicinal chemistry applications, and pharmacological activities. It is intended to serve as a valuable resource for researchers and scientists involved in the design and development of novel therapeutics.

Synthetic Strategies for Substituted 2-Aminopyridines

The synthesis of substituted 2-aminopyridines can be broadly categorized into classical methods and modern catalytic approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

One of the most traditional and widely used methods for the synthesis of 2-aminopyridines is the Chichibabin reaction . This reaction involves the direct amination of pyridine with sodium amide in a liquid ammonia or an inert solvent like toluene or xylene.[3]

A general representation of the Chichibabin reaction is as follows:

Caption: The Chichibabin reaction for the synthesis of 2-aminopyridine.

Another common approach involves the nucleophilic substitution of 2-halopyridines with amines. This method is particularly useful for introducing a wide variety of substituents on the amino group. The reactivity of the halogen atom follows the order F > Cl > Br > I.

Modern Synthetic Methodologies

In recent years, there has been a significant focus on developing more efficient and versatile methods for the synthesis of substituted 2-aminopyridines. These modern approaches often utilize transition-metal catalysis and multicomponent reactions.

Multicomponent Reactions (MCRs): MCRs have gained considerable attention for the synthesis of 2-aminopyridine derivatives due to their high atom economy and operational simplicity.[4][5] A notable example is the one-pot synthesis of 2-amino-3-cyanopyridine derivatives from enaminones, malononitrile, and primary amines under solvent-free conditions.[5][6]

The proposed mechanism for this MCR is depicted below:

Caption: Proposed mechanism for the multicomponent synthesis of 2-aminopyridines.[5]

Catalyst-Free Synthesis: Efforts have also been directed towards developing catalyst-free synthetic methods. One such approach involves the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines to yield 2-aminopyridines under mild conditions.[7]

Detailed Experimental Protocol: Multicomponent Synthesis of 2-Amino-3-cyanopyridines [5]

-

Reactant Preparation: In a round-bottom flask, combine the enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1 mmol).

-

Reaction Conditions: The reaction is typically carried out under solvent-free conditions. The flask is heated to a temperature between 40-80 °C.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is then washed with a suitable solvent (e.g., ethanol) and recrystallized to afford the pure 2-amino-3-cyanopyridine derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.

Medicinal Chemistry and Pharmacological Activities

Substituted 2-aminopyridines exhibit a remarkable spectrum of pharmacological activities, making them privileged scaffolds in drug discovery.[1][2] Their ability to interact with a wide range of biological targets has led to the development of drugs for various therapeutic areas.

Diverse Biological Roles of 2-Aminopyridine Derivatives

| Pharmacological Activity | Examples of 2-Aminopyridine Derivatives | Therapeutic Area |

| Anti-inflammatory | Piroxicam, Tenoxicam, Sulfasalazine | Inflammation, Autoimmune diseases |

| Antiviral | Delavirdine | HIV/AIDS |

| Antibacterial | Sulfapyridine | Bacterial infections |

| Antihistaminic | Tripelennamine, Mepyramine | Allergies |

| Anticancer | Crizotinib, Lorlatinib | Non-small cell lung cancer |

| Anticonvulsant | --- | Epilepsy |

| Anti-Alzheimer's | --- | Neurodegenerative diseases |

| Antidiabetic | --- | Diabetes |

| Analgesic | --- | Pain management |

This table is a summary of information from multiple sources.[1][2]

Key Therapeutic Targets and Mechanisms of Action

Kinase Inhibition: A significant number of 2-aminopyridine derivatives have been developed as kinase inhibitors. For instance, Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and MET kinases, and is used for the treatment of non-small cell lung cancer (NSCLC). The 2-aminopyridine core often acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase active site.

Nitric Oxide Synthase (NOS) Inhibition: Substituted 2-aminopyridines have been investigated as inhibitors of nitric oxide synthases (NOS), enzymes involved in the production of nitric oxide.[8][9] Selective inhibition of different NOS isoforms is a key area of research, with 4,6-disubstituted 2-aminopyridines showing promise as potent and specific inhibitors of inducible NOS (iNOS).[9]

CDK/HDAC Dual Inhibition: Recent research has focused on the development of dual inhibitors targeting both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) for cancer therapy. Novel 2-aminopyridine-based derivatives have been identified as potent CDK9/HDAC dual inhibitors, demonstrating significant antitumor activity in preclinical models.[10]

The general workflow for the discovery of such dual inhibitors is outlined below:

Caption: Drug discovery workflow for 2-aminopyridine-based dual inhibitors.

Antimicrobial Activity: The 2-aminopyridine scaffold is also a key component of various antimicrobial agents.[5][11] For example, certain 2-amino-3-cyanopyridine derivatives have shown significant activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.[5][6]

Structure-Activity Relationships (SAR)

The biological activity of substituted 2-aminopyridines is highly dependent on the nature and position of the substituents on the pyridine ring and the amino group. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

For instance, in the case of NOS inhibitors, it has been observed that 4,6-disubstitution on the 2-aminopyridine ring enhances both the potency and specificity for the inducible NOS isoform.[9] Similarly, for antimicrobial activity, the presence of a cyclohexylamine moiety in certain 2-aminopyridine derivatives was found to be critical for their antibacterial effect.[5]

Conclusion

The substituted 2-aminopyridine scaffold continues to be a remarkably versatile and valuable platform in the field of medicinal chemistry and drug discovery. Its synthetic accessibility, coupled with the wide range of pharmacological activities exhibited by its derivatives, ensures its continued importance in the development of novel therapeutics. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the design of next-generation 2-aminopyridine-based drugs with improved efficacy and safety profiles.

References

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(5), 343-382. [Link]

-

Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355. [Link]

-

Request PDF. (n.d.). 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. Retrieved from [Link]

-

Request PDF. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery. ResearchGate. Retrieved from [Link]

-

Hagmann, W. K., et al. (2000). Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 10(17), 1975-1978. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2024). RSC Publishing. [Link]

-

Synthesis of 2-aminopyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. (2022). Chemistry – An Asian Journal, 17(9), e202200083. [Link]

-

Kharbouch, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6598. [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. (2009). Tetrahedron Letters, 50(48), 6667-6669. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Aminopyridine. (n.d.). In Wikipedia. Retrieved from [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. (2021). RSC Publishing. [Link]

-

Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. (2021). Molecules, 26(22), 6939. [Link]

-

Substituted 2-aminopyridines as Inhibitors of Nitric Oxide Synthases. (2000). PubMed. [Link]

-

Request PDF. (n.d.). Synthetic Approaches to 2-Aminopyridine-3-carbonitriles (A Review). ResearchGate. Retrieved from [Link]

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (n.d.). ResearchGate. Retrieved from [Link]

-

General and Mild Preparation of 2-Aminopyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.net [ijpbs.net]

- 3. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Aryl-2-Aminopyridines

Abstract

The 5-aryl-2-aminopyridine motif is a cornerstone of modern medicinal chemistry, embedded in a multitude of clinically relevant molecules and late-stage drug candidates. Its unique electronic and structural properties render it a privileged scaffold, capable of engaging in a variety of biological interactions. This technical guide provides an in-depth exploration of the historical discovery and synthetic evolution of this crucial heterocyclic system. We will begin by tracing the origins of 2-aminopyridine synthesis and then delve into the transformative impact of palladium-catalyzed cross-coupling reactions, which unlocked efficient and versatile pathways to the 5-aryl derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the synthesis of these vital compounds.

Genesis: The Foundational Chemistry of 2-Aminopyridines

The story of 5-aryl-2-aminopyridines begins with the parent 2-aminopyridine scaffold. The ability to introduce an amino group onto the electron-deficient pyridine ring was a significant challenge in early organic chemistry. The breakthrough came in 1914 when Aleksei Chichibabin reported the direct amination of pyridine using sodium amide (NaNH₂) in an inert solvent.[1][2] This eponymous Chichibabin reaction proceeds via a nucleophilic aromatic substitution mechanism, where the powerful nucleophile, the amide anion (⁻NH₂), attacks the electron-deficient C2 position of the pyridine ring.[2]

The reaction forms a σ-adduct intermediate, which then rearomatizes by eliminating a hydride ion (H⁻). The liberated hydride ion subsequently deprotonates the newly introduced amino group or the ammonia solvent, releasing hydrogen gas.[3] This reaction was a landmark achievement, providing the first direct and practical route to 2-aminopyridines and laying the groundwork for the synthesis of more complex derivatives.[4]

Caption: General strategy for synthesizing 5-aryl-2-aminopyridines via cross-coupling.

The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling has become one of the most widely used methods for C-C bond formation. [5]It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. [6] Causality Behind its Prominence: The popularity of the Suzuki coupling for synthesizing 5-aryl-2-aminopyridines stems from several factors:

-

Stability and Low Toxicity of Boronic Acids: Compared to other organometallic reagents, boronic acids are generally stable to air and moisture and exhibit low toxicity, making them easy to handle. [7]* Commercial Availability: A vast and diverse array of arylboronic acids are commercially available, allowing for rapid exploration of structure-activity relationships (SAR).

-

Favorable Reaction Conditions: While often requiring heat, the reaction conditions are generally milder than older methods, and the byproducts are typically non-toxic and easily removed. [8] Challenges with Pyridine Substrates: The electron-deficient nature of the pyridine ring and the presence of the Lewis basic nitrogen atom can pose challenges. The nitrogen lone pair can coordinate to the palladium center, potentially inhibiting the catalyst. [2]The selection of appropriate ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), is crucial to mitigate catalyst poisoning and promote efficient catalytic turnover. [9][10]

The Buchwald-Hartwig Amination: A Parallel Pathway

While the Suzuki coupling builds the C5-aryl bond, the Buchwald-Hartwig amination, developed in the mid-1990s, offers a powerful method for constructing the C2-amino bond on a pre-arylated pyridine or, more commonly, for N-arylation of the 2-amino group itself. [11][12]This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. [13]For the synthesis of the core scaffold, it represents an alternative disconnection strategy where one might couple an aniline derivative with a 5-aryl-2-halopyridine.

Expert Insight: The choice between a Suzuki coupling (forming the C-C bond last) and a strategy involving a Buchwald-Hartwig amination (forming a C-N bond last) often depends on the availability of starting materials and the desired substitution pattern. If a diverse set of anilines is to be explored on a common 5-aryl-2-halopyridine core, the Buchwald-Hartwig approach is highly efficient.

Other Notable Cross-Coupling Methods

While the Suzuki coupling is often the first choice, other methods offer unique advantages and can be superior for specific substrates.

-

Stille Coupling: This reaction utilizes organotin (stannane) reagents. A key advantage is the stability of organostannanes and their tolerance of a wide range of functional groups. However, the high toxicity of tin compounds and the difficulty in removing tin byproducts have made this method less popular, especially in pharmaceutical development. [10]* Negishi Coupling: Employing organozinc reagents, the Negishi coupling is known for its high reactivity and excellent functional group tolerance, often proceeding under very mild conditions. The main drawback is the moisture and air sensitivity of the organozinc reagents, which typically require in situ preparation. [2]* Hiyama Coupling: This method uses organosilicon compounds, which are low in toxicity and environmentally benign. The reaction requires an activating agent, usually a fluoride source, to facilitate transmetalation. [2]

Comparative Analysis of Key Synthetic Strategies

The selection of a synthetic route is a critical decision in any chemical campaign. The following table provides a comparative overview of the most common palladium-catalyzed cross-coupling methods for the synthesis of 5-aryl-2-aminopyridines.

| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |

| Organometallic Reagent | Arylboronic acid/ester | Arylstannane | Arylzinc halide |

| Typical Yields | Good to Excellent | Good to Excellent | High to Quantitative |

| Key Advantages | Low toxicity of reagents; vast commercial availability of boronic acids; stable reagents. [7] | High functional group tolerance; stable reagents. | High reactivity; excellent functional group tolerance; mild conditions. [2] |

| Key Disadvantages | Potential for protodeboronation; requires a base which can affect sensitive substrates. | High toxicity of tin reagents and byproducts; difficult byproduct removal. [10] | Moisture and air-sensitive reagents; often requires in situ preparation. |

| Catalyst Loading | Typically 1-5 mol% | Typically 1-5 mol% | Typically 1-5 mol% |

| Reaction Temperature | Often requires elevated temperatures (80-110 °C). | Often requires elevated temperatures. | Often proceeds at room temperature to moderate heat. |